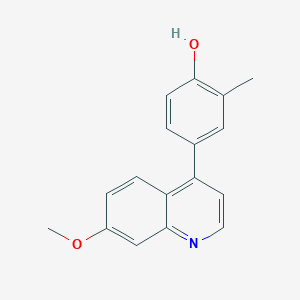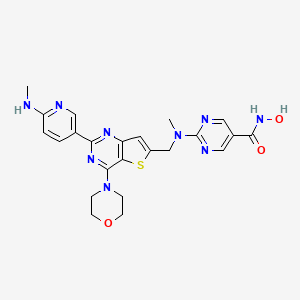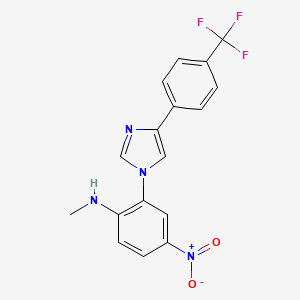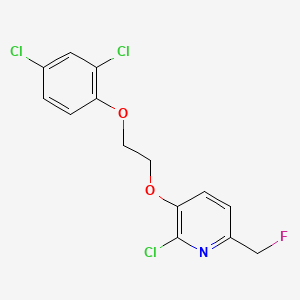
CYM 50260
Übersicht
Beschreibung
CYM 50260 ist ein potenter und selektiver Agonist des Sphingosin-1-Phosphat-Rezeptors 4 (S1P4-R). Es hat eine effektive Konzentration (EC50) von 45 Nanomol und zeigt keine Aktivität gegenüber anderen Sphingosin-1-Phosphat-Rezeptorsubtypen wie S1P1-R, S1P2-R, S1P3-R und S1P5-R . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Sphingosin-1-Phosphat-Signalweg zu untersuchen.
Wissenschaftliche Forschungsanwendungen
CYM 50260 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um den Sphingosin-1-Phosphat-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Wird in der Forschung zur Zellsignalisierung eingesetzt, insbesondere im Zusammenhang mit der Regulation und Migration von Immunzellen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Autoimmunerkrankungen und anderen Erkrankungen, die den Sphingosin-1-Phosphat-Signalweg betreffen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die Sphingosin-1-Phosphat-Rezeptoren abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an den Sphingosin-1-Phosphat-Rezeptor 4 (S1P4-R) bindet und ihn aktiviert. Diese Aktivierung führt zu einer Kaskade von intrazellulären Signalereignissen, die verschiedene zelluläre Prozesse regulieren, darunter die Migration von Immunzellen, die Aggregation von Blutplättchen und die Sekretion von Wachstumsfaktoren . Zu den beteiligten molekularen Zielen und Signalwegen gehören der Sphingosin-1-Phosphat-Signalweg und seine nachgeschalteten Effektoren .
Wirkmechanismus
Target of Action
CYM 50260, also known as CYM-50260, SK574R8X7V, CYM50260, or 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine, is a potent and exquisitely selective agonist of the sphingosine-1-phosphate 4 receptor (S1P4-R) . The S1P4-R is part of the sphingosine-1-phosphate receptor family, which plays a crucial role in regulating cellular responses to stress and changes in the environment .
Mode of Action
This compound interacts with its target, the S1P4-R, by binding to it and acting as an agonist . This means that it mimics the action of the natural ligand of the receptor, sphingosine-1-phosphate, leading to the activation of the receptor . It has an EC50 value of 45 nM, indicating its high potency .
Biochemical Pathways
Upon activation of the S1P4-R by this compound, several biochemical pathways are affected. For instance, it has been found to suppress collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . Additionally, it reduces the release of phosphorylated-HSP27 by collagen as well as the phosphorylation of HSP27 .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its suppression of certain cellular responses. Specifically, it suppresses collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . It also reduces the release and phosphorylation of HSP27, a heat shock protein that plays a role in stress responses .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
CYM 50260 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Pyridinrings und die anschließende Funktionalisierung umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring wird durch eine Kondensationsreaktion gebildet, an der geeignete Ausgangsmaterialien beteiligt sind.
Funktionalisierung: Der Pyridinring wird dann mit verschiedenen Substituenten funktionalisiert, darunter Chlor-, Dichlorphenoxy- und Fluormethylgruppen.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht allgemein dokumentiert sind, wird die Verbindung typischerweise in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess umfasst mehrere Schritte der Reinigung und Charakterisierung, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CYM 50260 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Pyridinring zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation oxidierte Derivate von this compound ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Pyridinderivaten erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CYM 50308: Ein weiterer selektiver Agonist des Sphingosin-1-Phosphat-Rezeptors 4 mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Selektivität.
Siponimod: Ein Sphingosin-1-Phosphat-Rezeptor-Modulator der nächsten Generation, der spezifisch für S1P1- und S1P5-Rezeptoren ist.
Einzigartigkeit
CYM 50260 ist aufgrund seiner hohen Selektivität und Potenz für den Sphingosin-1-Phosphat-Rezeptor 4 einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen zeigt es keine Aktivität gegenüber anderen Sphingosin-1-Phosphat-Rezeptorsubtypen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von S1P4-R macht .
Eigenschaften
IUPAC Name |
2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOTBQOUBMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355026-60-6 | |
| Record name | CYM-50260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355026606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-50260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK574R8X7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)

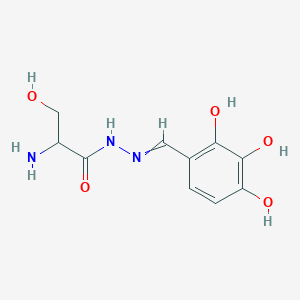
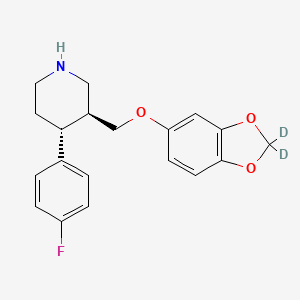
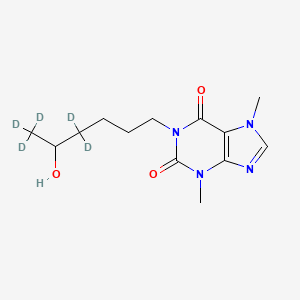

![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
